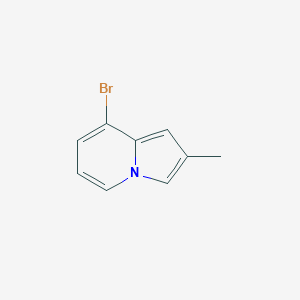










|
REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH3:4].[Li+].[Br-:7].Br[C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][N:10]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Br:7][C:3]1[C:4]2[N:10]([CH:9]=[C:14]([CH3:15])[CH:13]=2)[CH:11]=[CH:12][CH:2]=1 |f:1.2,4.5.6|
|


|
Name
|
|
|
Quantity
|
17 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
|
Name
|
|
|
Quantity
|
17 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[Br-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
19 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
96 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 h
|
|
Duration
|
24 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethylether
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 80° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |